N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide
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Overview
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H13ClFN3O3. This compound is characterized by the presence of a chloro-nitrophenyl group, an aminoethyl linkage, and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClFN3O3 |
---|---|
Molecular Weight |
337.73 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H13ClFN3O3/c16-13-9-12(20(22)23)5-6-14(13)18-7-8-19-15(21)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2,(H,19,21) |
InChI Key |
KAKMZDNVAMZPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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